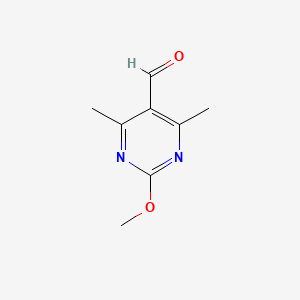

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C8H10N2O2 |

|---|---|

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

2-methoxy-4,6-dimethylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3 |

InChI-Schlüssel |

RHWWIHVZXGXSPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)OC)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formylation Under Acidic Conditions

The reaction of 2-methoxy-4,6-dimethylpyrimidine with formamide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours yields the target aldehyde. The mechanism proceeds via Vilsmeier-Haack formylation , where POCl₃ activates formamide to generate an electrophilic chloroiminium ion. This intermediate reacts with the electron-rich pyrimidine ring, followed by hydrolysis to yield the aldehyde.

Key Parameters

Alternative Route via Cyanamide Condensation

A patent by CN1467206A describes a method applicable to structurally analogous pyrimidines, which can be adapted for 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde . The process involves:

Salifying Reaction

Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide or petroleum ether) under anhydrous HCl gas (5 atm) at −15°C to form dimethyl propylene diimine dihydrochloride .

Cyanamide Reaction

The dihydrochloride intermediate is treated with potassium hydroxide and cyanamide (H₂NCN) at 20°C for 1 hour, yielding 3-amino-3-methoxy-N-cyano-2-propane imine .

Condensation and Oxidation

The imine undergoes condensation with HCl gas in the presence of a BF₃-Et₂O catalyst , followed by recrystallization in methanol to isolate the aldehyde.

Optimization Data

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Salifying | −15 | 1 | 85 |

| Cyanamide | 20 | 1 | 78 |

| Condensation | −15 | 1 | 92 |

Friedländer-Type Cyclocondensation

A solvent-free approach reported by Quiroga et al. utilizes 4-aminopyrimidine-5-carbaldehydes and acetophenones under BF₃-Et₂O catalysis . While originally designed for pyrido[2,3-d]pyrimidines, this method can be modified for the target compound by substituting acetophenones with methyl ketones .

Reaction Conditions

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires toxic POCl₃ | Industrial |

| Cyanamide Route | Mild conditions | Multi-step purification | Lab-scale |

| Friedländer | Solvent-free | Narrow substrate scope | Pilot-scale |

Mechanistic Insights and Byproduct Management

Side Reactions

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves aldehyde from unreacted precursors.

Recent Advances in Catalytic Systems

Emerging studies highlight ionic liquid catalysts (e.g., [BMIM]BF₄) for formylation at 50°C, achieving 80% yield with reduced reaction time (3 hours) .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Methoxy-4,6-Dimethylpyrimidin-5-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem primären Alkohol reduziert werden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4 in wässriger Lösung, CrO3 in Essigsäure.

Reduktion: NaBH4 in Methanol, LiAlH4 in Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).

Hauptprodukte:

Oxidation: 2-Methoxy-4,6-Dimethylpyrimidin-5-carbonsäure.

Reduktion: 2-Methoxy-4,6-Dimethylpyrimidin-5-methanol.

Substitution: Verschiedene substituierte Pyrimidinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Activity

Research indicates that 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde exhibits significant antibacterial and antitubercular properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism may involve inhibiting key metabolic pathways in bacteria, although specific targets require further elucidation .

Enzyme Inhibition Studies

This compound has been investigated for its ability to act as a ligand in enzyme inhibition studies. Its interactions with enzymes involved in metabolic pathways suggest it could be developed into drugs targeting specific diseases. For instance, it has shown promise in inhibiting non-nucleoside reverse transcriptase, crucial for treating viral infections .

Synthesis of Pharmaceutical Agents

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde serves as a precursor for synthesizing various pharmaceutical agents, particularly sulfonamide antibiotics. Derivatives synthesized from it have been tested for efficacy against bacterial infections and have also shown anti-inflammatory properties. In one study, derivatives displayed enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Organic Synthesis Applications

The compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactivity, enabling the formation of various substituted derivatives through oxidation, reduction, and nucleophilic substitution reactions .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial activity of derivatives synthesized from 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde, several compounds were tested against common bacterial strains. The results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

| Derivative C | 8 | Mycobacterium tuberculosis |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of synthesized derivatives on cancer cell lines. The antiproliferative effects were measured using the MTT assay.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Derivative D | 25 | MCF-7 |

| Derivative E | 15 | MDA-MB-231 |

Wirkmechanismus

The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The methoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Similarity

Key analogs of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde include:

Key Observations :

- Methoxy vs.

- Positional Isomerism : The 2,4-dimethoxy analog (CAS 52606-02-7) shows higher similarity (0.78) to the target compound than the 4,6-dimethoxy analog (0.72), indicating that substituent position significantly impacts molecular recognition and properties .

- Functional Group Impact : Methyl 2,4-dimethoxypyrimidine-5-carboxylate (COOCH₃) has the highest similarity (0.86) but lacks the aldehyde group, reducing its utility in condensation reactions compared to the target compound .

Physicochemical and Crystallographic Properties

- Planarity and Crystal Packing : The dichloro analog 4,6-Dichloro-5-methoxypyrimidine exhibits near-planar geometry (r.m.s. deviation = 0.013 Å), with Cl–N contacts (3.09–3.10 Å) stabilizing its crystal lattice . In contrast, the target compound’s methyl and methoxy groups may introduce steric hindrance, reducing planarity and altering packing efficiency.

- Thermal Stability : Chlorinated derivatives (e.g., 4,6-Dichloropyrimidine-5-carbaldehyde) often exhibit higher melting points due to stronger intermolecular halogen bonds compared to methoxy/methyl-substituted analogs .

Industrial and Pharmaceutical Utility

- Agrochemical Applications : Chlorinated analogs like 4,6-Dichloropyrimidine-5-carbaldehyde are precursors in herbicide synthesis, whereas methoxy/methyl-substituted derivatives may find use in less reactive applications due to their reduced electrophilicity .

Biologische Aktivität

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, modulating signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Table 2: IC50 Values for Cancer Cell Lines

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde?

Answer: Synthesis routes for pyrimidine carbaldehydes typically involve cyclization and functional group modifications. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates and enhance reaction yields .

- Temperature control : Reactions may require precise thermal conditions (e.g., reflux or low-temperature stirring) to avoid side products.

- Purification : Chromatographic techniques (HPLC, TLC) or recrystallization ensure purity. For example, HPLC is critical for separating isomers or byproducts .

- Functional group protection : The aldehyde group may require protection during methoxy or methyl group introduction.

Q. What analytical techniques are most effective for characterizing 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde?

Answer:

- NMR spectroscopy : - and -NMR confirm substitution patterns and aldehyde proton resonance (δ ~9-10 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., CHNO) and fragmentation pathways .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

- HPLC : Monitors reaction progress and purity (>95% is typical for research-grade material) .

Q. How does the stability of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde vary under different storage conditions?

Answer:

- Ambient conditions : The compound is stable as a crystalline solid but may degrade over months due to moisture or light exposure.

- Acidic/basic conditions : Decomposition occurs rapidly; avoid contact with strong acids/bases to preserve the aldehyde group .

- Long-term storage : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation .

Q. What safety protocols are essential for handling 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic reactions?

Answer: The aldehyde group undergoes nucleophilic addition (e.g., Schiff base formation with amines). Key factors:

- Electrophilicity : Enhanced by electron-withdrawing substituents (e.g., pyrimidine ring) .

- Solvent effects : Protic solvents (e.g., ethanol) stabilize transition states in imine formation.

- Monitoring : Reaction progress is tracked via -NMR (disappearance of aldehyde proton) or FT-IR (C=O stretch at ~1700 cm) .

Q. How can contradictory reports on biological activity of derivatives be resolved?

Answer:

- Systematic structural variation : Modify substituents (e.g., methoxy vs. methyl groups) to isolate activity contributors .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for DMSO solvent effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or oxidases .

Q. What computational methods are suitable for predicting the reactivity of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- QSAR models : Correlate substituent effects (e.g., Hammett constants) with biological activity .

Q. How do structural analogs of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde compare in reactivity and applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.